Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thieno[2,3-D]thiazole core, an ethyl ester group, and a 4-methoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole derivatives with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 4-Methoxybenzylamine
- Thieno[2,3-D]thiazole derivatives
Uniqueness
Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-D]thiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16N2O3S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]thieno[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-15(19)13-8-12-14(22-13)18-16(23-12)17-9-10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,17,18) |
InChI Key |
DEAXFFOHXWUYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(S2)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.